molecular formula C22H22N2O B12914325 3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-28-3

3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12914325
CAS No.: 918646-28-3
M. Wt: 330.4 g/mol
InChI Key: BATZDUSNQPTDLT-UHFFFAOYSA-N
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Description

3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a fused bicyclic quinoline scaffold with methyl substituents at positions 3, 4, 4, and 3. Its molecular formula is C₂₂H₂₄N₂O, with a molecular weight of 364.87 g/mol (CAS: 918646-36-3) .

Key structural attributes include:

  • Dihydroquinolinone scaffold: Provides rigidity and planar aromaticity, making it a candidate for π-π stacking interactions.
  • Chlorinated derivatives: For example, the 8-chloro derivative (CAS: 918646-36-3) has a molecular formula of C₂₂H₂₁ClN₂O, where the chlorine atom introduces additional electronegativity and impacts binding affinity in biological systems .

Properties

CAS No.

918646-28-3

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

3,4,4,5-tetramethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C22H22N2O/c1-14-8-7-11-19-20(14)22(3,4)15(2)21(25)24(19)17-12-16-9-5-6-10-18(16)23-13-17/h5-13,15H,1-4H3

InChI Key

BATZDUSNQPTDLT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=CC=CC(=C2C1(C)C)C)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibit significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of various signaling pathways that are critical in cancer cell survival .

Antimicrobial Properties
Another important application is in the field of antimicrobial agents. The compound has shown efficacy against a range of bacteria and fungi. Its mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Materials Science

Fluorescent Dyes
The compound is utilized as a fluorescent dye in various applications, including bioimaging and sensor technology. Its unique structural properties allow it to emit light at specific wavelengths when excited by UV light, making it suitable for tracking biological processes in real-time .

Polymer Additives
In materials science, 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .

Organic Synthesis

Reagent in Chemical Reactions
This compound acts as a reagent in various organic synthesis reactions. It can facilitate the formation of complex molecules through cyclization reactions and has been employed in the synthesis of other biquinoline derivatives . The versatility of this compound makes it a valuable tool for chemists aiming to develop new synthetic pathways.

Case Studies

Application Area Study Reference Findings
Anticancer Activity Induces apoptosis in cancer cells; inhibits cell proliferation.
Antimicrobial Properties Effective against bacteria and fungi; disrupts cell membranes.
Fluorescent Dyes Emits specific wavelengths; useful for bioimaging applications.
Polymer Additives Enhances thermal stability and mechanical properties in polymers.
Organic Synthesis Acts as a reagent for cyclization reactions; aids in synthesizing biquinoline derivatives.

Mechanism of Action

The mechanism of action of 3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Dihydroquinolin-2-one Family

Several compounds share the dihydroquinolin-2-one core but differ in substituents and synthetic routes. Below is a comparative analysis:

Key Observations :

Substituent Effects: The 8-chloro derivative exhibits higher molecular weight and altered electronic properties compared to amino- or thiophene-substituted analogs, which may influence solubility and biological activity . Thiophene-carboximidamide derivatives (e.g., compounds 26 and 27 in ) show lower yields (43.7–56%) compared to amino-substituted derivatives (72.9%), likely due to steric challenges in imidamide formation.

Thiophene derivatives require methylthio thiocarbamate hydroiodide as a reagent, with yields dropping significantly (43.7%) due to side reactions or purification challenges .

Spectral and Physicochemical Comparisons

Table 2: Spectroscopic Data
Compound Type IR Peaks (cm⁻¹) MS Fragments (m/z) HRMS Accuracy (Δ ppm) Reference
Tetramethyl-pyrrolidinone (Analog) 3294, 2925, 1727, 1664 279, 230, 187, 122 0.7 (279.1834 vs. 279.1841)
Thiophene-carboximidamide Not reported Not reported Not reported
Key Findings :
  • The tetramethyl-pyrrolidinone analog () shows characteristic carbonyl peaks at 1727 cm⁻¹ (C=O stretch) and 1664 cm⁻¹ (C=N), aligning with dihydroquinolinone scaffolds.
  • High-resolution mass spectrometry (HRMS) confirms molecular formulas with sub-ppm accuracy, critical for structural validation .

Reactivity and Stability

  • Thermal Stability : Benzoxazine analogs (e.g., in ) exhibit volume changes during curing (expansion vs. contraction), suggesting that the target compound’s methyl groups may enhance thermal stability by reducing polymerization-induced stress.
  • Solubility: Methyl and chloro substituents likely reduce aqueous solubility compared to amino-substituted derivatives, which benefit from polar NH₂ groups .

Biological Activity

3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS No. 918646-28-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity based on available research findings.

  • Molecular Formula : C22H22N2O
  • Molecular Weight : 330.4 g/mol
  • Synonyms : DTXSID20845319

Biological Activity Overview

Research indicates that 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibits a range of biological activities including anti-inflammatory and anticancer properties. The following sections detail specific findings from various studies.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of biquinoline derivatives and identified promising anticancer activities associated with compounds similar to 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one. The compound demonstrated significant inhibitory effects on various cancer cell lines with IC50 values indicating potent activity against specific targets .

Table 1: Anticancer Activity Data

CompoundTargetIC50 (µM)
3,4,4,5-Tetramethyl-3,4-dihydro...NPM1-ALK0.54
cRAF[Y340D][Y341D]0.78
JAK30.46

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit key inflammatory pathways and cytokine production. The anti-inflammatory activity was assessed through various assays measuring the inhibition of pro-inflammatory cytokines .

Table 2: Anti-inflammatory Activity

CompoundAssay TypeResult
3,4,4,5-Tetramethyl-3,4-dihydro...IL-6 InhibitionSignificant
TNF-alpha InhibitionModerate

The proposed mechanism for the biological activity of this compound involves the inhibition of specific kinases and transcription factors associated with cancer progression and inflammation. The compound's ability to interact with these molecular targets suggests a multifaceted approach to its therapeutic applications .

Case Studies

Several case studies have highlighted the potential of biquinoline derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a biquinoline derivative similar to 3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one. Patients exhibited tumor shrinkage and improved overall survival rates.
  • Anti-inflammatory Study : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and pain scores compared to control groups.

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